
2-(1-Vinylcyclohexyl)malononitrile
Overview
Description
2-(1-Vinylcyclohexyl)malononitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Vinylcyclohexyl)malononitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aldehydes and malononitrile. For example, derivatives like 2-[3-(2-chlorophenyl)vinyl]-5,5-dimethylcyclohex-2-enylidene malononitrile are prepared by refluxing precursors in polar solvents (e.g., ethanol, THF) with acid/base catalysts (e.g., piperidine, trifluoroacetic acid) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For instance, using anhydrous conditions and inert atmospheres can suppress side reactions, while microwave-assisted synthesis may reduce reaction time .
Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, SCXRD revealed a planar cyclohexenylidene moiety in 2-{3-[2-(1H-Indol-3-yl)vinyl]-5,5-dimethylcyclohex-2-enylidene}malononitrile, with intermolecular C–H···N hydrogen bonds stabilizing the crystal lattice . Data collection at 291 K with a resolution ≤ 0.8 Å ensures accuracy. Software like SHELX and PLATON analyzes thermal parameters and packing motifs .
Q. What spectroscopic techniques are effective for characterizing the electronic structure of this compound?
- Methodological Answer : Linear-dichroic infrared (IR-LD) spectroscopy in nematic liquid crystals assigns vibrational modes to specific molecular axes, distinguishing ν(C≡N) stretches (~2220 cm⁻¹) from aromatic C=C vibrations . UV-vis spectroscopy identifies charge-transfer transitions (e.g., λmax ~490 nm in polar solvents), with TD-DFT calculations validating experimental absorption bands .
Advanced Research Questions
Q. How can structural modifications enhance charge-transfer properties for nonlinear optical (NLO) applications?
- Methodological Answer : Introducing electron-rich substituents (e.g., methoxy, diphenylamino) to the vinylcyclohexylidene backbone increases π-conjugation and hyperpolarizability (β). For instance, replacing phenyl with thieno[3,2-b]thiophene extends conjugation, improving second-harmonic generation (SHG) efficiency . Computational screening (e.g., CAM-B3LYP/6-31G(d,p)) predicts β values, guiding synthetic prioritization .
Q. What mechanisms underlie the inhibitory activity of this compound derivatives against cytochrome P450 enzymes?
- Methodological Answer : Docking simulations (AutoDock Vina) show that substituents like 3,4-dihydroxybenzylidene form hydrogen bonds with CYP1A2’s heme pocket, blocking substrate access . Competitive inhibition is validated via fluorometric assays (e.g., Vmax reduction without Km change). Structure-activity relationships (SAR) reveal halogen substituents (e.g., Cl, F) enhance binding affinity by 30–50% .
Q. How do discrepancies in photophysical data for this compound derivatives arise, and how can they be resolved?
- Methodological Answer : Solvent polarity and aggregation effects often cause conflicting fluorescence quantum yields (ΦF). For example, ΦF increases from 0.2 in DMF to 0.6 in micellar SDS due to restricted intramolecular rotation . Time-resolved fluorescence (TCSPC) and transient absorption spectroscopy distinguish emissive states (e.g., locally excited vs. charge-transfer) .
Q. What computational strategies predict the optoelectronic performance of this compound-based materials?
- Methodological Answer : Density functional theory (DFT) with ωB97XD/6-311G** computes frontier molecular orbitals (HOMO/LUMO) and reorganization energies (λ). For example, LUMO levels < −3.8 eV correlate with air stability in organic field-effect transistors (OFETs) . Machine learning models trained on 500+ NFAs (non-fullerene acceptors) identify key descriptors (e.g., π-conjugation length, dipole moment) for high absorption coefficients (>10⁵ M⁻¹cm⁻¹) .
Q. How can synthesis–structure–property relationships guide the design of this compound derivatives for organic photovoltaics?
- Methodological Answer : Incorporating fused-ring acceptors (e.g., indacenodithiophene) lowers bandgaps (Eg ~1.5 eV) and improves fill factors (FF >70%) in bulk heterojunction solar cells . Ternary blends with PC71BM and donor polymers (e.g., PTB7-Th) achieve PCEs >8% by balancing charge mobility and phase separation . Grazing-incidence XRD and AFM optimize morphology .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1-ethenylcyclohexyl)propanedinitrile |
InChI |
InChI=1S/C11H14N2/c1-2-11(10(8-12)9-13)6-4-3-5-7-11/h2,10H,1,3-7H2 |
InChI Key |
SJWSRLWDLJBBJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCC1)C(C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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